molecular formula C8H10N2O3 B7773918 6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B7773918
M. Wt: 182.18 g/mol
InChI Key: IBNOXNVZEQCGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization . Another method involves the use of microwave-assisted synthesis, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as xanthine oxidase, which plays a role in the catabolism of purine nucleic acids. By inhibiting this enzyme, the compound can reduce the production of uric acid, making it a potential treatment for hyperuricemia and related conditions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

6-Isopropyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a xanthine oxidase inhibitor and broadens its range of applications in medicinal chemistry .

Properties

IUPAC Name

2-oxo-6-propan-2-yl-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4(2)5-3-6(7(11)12)10-8(13)9-5/h3-4H,1-2H3,(H,11,12)(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNOXNVZEQCGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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